molecular formula C11H6F4N4 B581247 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1072944-90-1

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B581247
M. Wt: 270.191
InChI Key: QHVYINIYGHMDKC-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the following characteristics:



  • Chemical Formula : C~10~H~4~F~4~N~4~

  • Molecular Weight : Approximately 284.16 g/mol

  • CAS Number : 1072944-90-1



Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring with an amino group (NH~2~) at position 5, a methyl group (CH~3~) at position 3, and a cyano group (CN) at position 4. The tetrafluorophenyl substituent (C~6~F~4~) is attached to position 1. The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the cyano group. Investigating its reactivity with different reagents and conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • Boiling Point : Explore its boiling point under standard conditions.

  • Spectral Data : Obtain IR, NMR, and UV-Vis spectra for characterization.


Scientific Research Applications

Synthesis of Heterocyclic Compounds The compound 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile serves as a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its unique reactivity facilitates the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This compound enables mild reaction conditions for generating various cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, indicating a broad spectrum of synthetic utility in organic chemistry (Gomaa & Ali, 2020).

Anticancer Agent Development Research has demonstrated that pyrazoline derivatives, to which the compound is closely related, exhibit significant anticancer activities. These findings have been corroborated by numerous studies, highlighting the potential of pyrazoline-based compounds in the development of new anticancer agents. The exploration of pyrazoline derivatives in pharmaceutical chemistry reveals their multifunctional applications, underscoring their importance in anticancer drug discovery (Ray et al., 2022).

Exploration of Regioselectivity The compound's utility extends to the study of regio-orientation and regioselectivity in chemical reactions, particularly in the formation of pyrazolo[1,5-a]pyrimidines. Understanding the regioselectivity helps clarify the nucleophilicity of various groups within the compound, aiding in the accurate structural assignment of reaction products. Such studies are pivotal for advancing synthetic methodologies and enhancing the efficiency of chemical synthesis (Mohamed & Mahmoud, 2019).

Therapeutic Applications Further research into pyrazolines, including derivatives of the compound in focus, reveals a wide array of therapeutic applications. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, among others. This versatility makes them a rich area of study for the development of new pharmaceuticals with varied pharmacological effects (Shaaban, Mayhoub, & Farag, 2012).

Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Evaluate its environmental persistence and potential effects.


Future Directions

Research avenues for 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Applications : Assess its applications in materials science or catalysis.


Please note that the information provided here is based on available literature, and further studies are essential to deepen our understanding of this compound1.


properties

IUPAC Name

5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N4/c1-4-5(3-16)11(17)19(18-4)10-8(14)6(12)2-7(13)9(10)15/h2H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYINIYGHMDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674827
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1072944-90-1
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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